molecular formula C11H12N2O4 B5026789 methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate

methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate

Cat. No. B5026789
M. Wt: 236.22 g/mol
InChI Key: VSQXLIRKQZFHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate” is a chemical compound with the empirical formula C9H10N2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(N)NC1=CC=CC(C(OC)=O)=C1 . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 194.19 . The compound’s InChI key, a unique identifier for chemical substances, is CANIDQGAPAHUJM-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The compound is also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

methyl 3-(4-carbamoylanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-10(15)6-9(14)13-8-4-2-7(3-5-8)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXLIRKQZFHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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